molecular formula C24H21N3O4 B265227 2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methylphenyl)benzamide

2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methylphenyl)benzamide

Cat. No. B265227
M. Wt: 415.4 g/mol
InChI Key: NUIOGDUFACJODE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methylphenyl)benzamide, also known as DMXB-A, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for the development of novel drugs.

Mechanism of Action

The exact mechanism of action of 2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methylphenyl)benzamide is not fully understood, but it is thought to act through the activation of nicotinic acetylcholine receptors (nAChRs). These receptors are involved in a variety of physiological processes, including neurotransmission, inflammation, and cell proliferation. 2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methylphenyl)benzamide has been shown to selectively activate certain subtypes of nAChRs, which may explain its specific effects on different physiological processes.
Biochemical and Physiological Effects:
2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methylphenyl)benzamide has been shown to have a variety of biochemical and physiological effects, including neuroprotection, anti-inflammatory effects, and anti-tumor effects. In neurology, 2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methylphenyl)benzamide has been shown to protect against neuronal damage and may be useful in the treatment of neurodegenerative diseases. In immunology, 2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methylphenyl)benzamide has been shown to reduce inflammation and may be useful in the treatment of autoimmune diseases. In cancer research, 2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methylphenyl)benzamide has been shown to inhibit tumor growth and may be useful in the treatment of various types of cancer.

Advantages and Limitations for Lab Experiments

2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methylphenyl)benzamide has several advantages for use in lab experiments, including its selectivity for certain subtypes of nAChRs, its ability to cross the blood-brain barrier, and its low toxicity. However, there are also limitations to its use, including its relatively low potency and the need for further research to fully understand its mechanism of action.

Future Directions

There are several potential future directions for research on 2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methylphenyl)benzamide, including its use in the development of novel drugs for the treatment of neurodegenerative diseases, autoimmune diseases, and cancer. Further research is needed to fully understand its mechanism of action and to optimize its potency and selectivity for specific subtypes of nAChRs. Additionally, research is needed to determine the potential side effects and toxicity of 2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methylphenyl)benzamide in humans.

Synthesis Methods

2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methylphenyl)benzamide can be synthesized through a multi-step process involving the reaction of various chemicals. The synthesis involves the reaction of 3,4-dimethoxybenzaldehyde with hydrazine hydrate to form 3,4-dimethoxyphenylhydrazine. This intermediate compound is then reacted with acetic anhydride and sodium acetate to form 3,4-dimethoxyphenyl-1,2,4-oxadiazole. The final step involves the reaction of 3-methylbenzoyl chloride with the oxadiazole intermediate to form 2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methylphenyl)benzamide.

Scientific Research Applications

2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methylphenyl)benzamide has been studied for its potential therapeutic applications in a variety of fields, including neurology, immunology, and cancer research. In neurology, 2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methylphenyl)benzamide has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In immunology, 2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methylphenyl)benzamide has been shown to have anti-inflammatory effects and may be useful in the treatment of autoimmune diseases such as multiple sclerosis and rheumatoid arthritis. In cancer research, 2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methylphenyl)benzamide has been shown to have anti-tumor effects and may be useful in the treatment of various types of cancer.

properties

Product Name

2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methylphenyl)benzamide

Molecular Formula

C24H21N3O4

Molecular Weight

415.4 g/mol

IUPAC Name

2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methylphenyl)benzamide

InChI

InChI=1S/C24H21N3O4/c1-15-7-6-8-17(13-15)25-23(28)18-9-4-5-10-19(18)24-26-22(27-31-24)16-11-12-20(29-2)21(14-16)30-3/h4-14H,1-3H3,(H,25,28)

InChI Key

NUIOGDUFACJODE-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)NC(=O)C2=CC=CC=C2C3=NC(=NO3)C4=CC(=C(C=C4)OC)OC

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=CC=CC=C2C3=NC(=NO3)C4=CC(=C(C=C4)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.